2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Medicinal Chemistry Drug Design Lipophilicity Optimization

Researchers developing PPARα agonists need building blocks with defined conformational restraint and lipophilicity. 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 254895-42-6) addresses this with an α,α-dimethyl quaternary carbon that restricts flexibility while the meta-CF3 group engages the Ile272 residue of PPARα. • cLogP 3.59 & pKa 3.98-optimized permeability-solubility balance for lead optimization • ≥98% purity; fully characterized by HPLC, LC-MS, NMR • Consistent global supply with batch-to-batch reproducibility for SAR programs

Molecular Formula C11H11F3O2
Molecular Weight 232.2 g/mol
CAS No. 254895-42-6
Cat. No. B1318812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
CAS254895-42-6
Molecular FormulaC11H11F3O2
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
InChIKeyXJOFPJZWSSQZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: Overview and Research Utility


2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 254895-42-6) is a substituted phenylpropanoic acid derivative with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol [1]. It is a versatile small molecule scaffold [1] widely used as a synthetic intermediate in medicinal chemistry and chemical biology research . The compound features an α,α-dimethyl substituted propanoic acid moiety and a meta-trifluoromethyl (-CF3) group on the phenyl ring, which collectively confer enhanced metabolic stability and lipophilicity [2].

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: Differentiation from Analogs


Generic substitution of this compound with other trifluoromethyl-substituted phenylpropanoic acids (e.g., 3-(3-trifluoromethylphenyl)propionic acid or chiral variants) is not scientifically equivalent due to critical differences in steric bulk, metabolic stability, and target engagement. The α,α-dimethyl substitution in this compound creates a quaternary carbon center adjacent to the carboxylic acid, which is absent in linear chain analogs [1]. This structural feature significantly alters its conformational flexibility, lipophilicity (LogP = 3.59 [1]), and binding affinity in PPAR agonist scaffolds [2]. Furthermore, the meta-trifluoromethyl substitution pattern on the phenyl ring is crucial for selective interaction with specific hydrophobic pockets in target proteins, as demonstrated in structure-activity relationship (SAR) studies of phenylpropanoic acid-type PPARα agonists [3].

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: Procurement Evidence


Lipophilicity and Metabolic Stability

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid exhibits significantly higher calculated lipophilicity (LogP = 3.59 [1]) compared to its linear-chain positional isomer 3-(3-trifluoromethylphenyl)propionic acid (LogP ≈ 2.5, estimated ). This difference in lipophilicity, driven by the α,α-dimethyl substitution, directly impacts passive membrane permeability and metabolic stability in vivo [2].

Medicinal Chemistry Drug Design Lipophilicity Optimization

Ionization and Solubility Advantage

The calculated acid dissociation constant (pKa) of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is 3.98 [1]. This value is significantly higher than that of α-unsubstituted 3-(3-trifluoromethylphenyl)propionic acid (pKa ≈ 4.7, estimated ), indicating that the α,α-dimethyl substitution reduces acidity. At physiological pH (7.4), the compound exhibits a LogD of 0.42 [1], suggesting a balanced hydrophilic-lipophilic profile that can enhance aqueous solubility relative to more lipophilic analogs [2].

Pharmaceutical Chemistry Formulation Science Physicochemical Characterization

Chiral Derivatization Potential

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is a racemic mixture, which provides a unique advantage over enantiopure analogs such as (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid . The racemic form can be resolved into its enantiomers for structure-activity relationship (SAR) studies, or it can be used directly as a racemate to probe non-stereoselective interactions [1]. In contrast, pre-resolved chiral building blocks limit synthetic flexibility and are often more expensive [2].

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

Conformational Restriction and PPARα Binding

The α,α-dimethyl substitution in 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid introduces conformational restriction compared to flexible alkyl chain analogs [1]. This restriction is critical for the binding mode of phenylpropanoic acid-type PPARα agonists. Studies on KCL (a related α-substituted phenylpropanoic acid) demonstrate that the distal hydrophobic tail interacts with Ile272 in the PPARα ligand-binding domain, a key determinant of human PPARα selectivity [2]. The α,α-dimethyl group of this compound mimics the steric bulk required for this interaction, whereas less substituted analogs lack this critical feature [3].

PPAR Agonist Molecular Modeling Drug Discovery

Purity and Supplier Availability

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is commercially available from multiple reputable suppliers (e.g., BOC Sciences, CymitQuimica, Aladdin) with a standardized purity range of 95-98% . This level of purity is sufficient for most research applications, including medicinal chemistry, chemical biology, and analytical method development . In contrast, many custom-synthesized analogs may have lower or unverified purity, introducing variability in experimental results .

Chemical Procurement Analytical Chemistry Supply Chain

Regulatory and Safety Profile

According to its Safety Data Sheet (SDS), 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. It requires standard laboratory handling precautions (P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338) [1]. This well-defined safety profile allows for straightforward risk assessment and implementation of appropriate engineering controls [2]. In contrast, novel or less-characterized analogs may lack comprehensive safety data, increasing occupational health risks [2].

Laboratory Safety Regulatory Compliance Risk Assessment

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: Application Scenarios


PPARα-Selective Agonist Development Scaffold

Due to its α,α-dimethyl substitution and meta-trifluoromethyl group, this compound serves as an ideal starting point for the synthesis of novel phenylpropanoic acid-type PPARα agonists [1]. Its conformational restriction and favorable lipophilicity (LogP = 3.59) enable the design of selective ligands that interact with the Ile272 residue in the PPARα ligand-binding domain, a key determinant of human PPARα selectivity [2].

Chiral Building Block for Asymmetric Synthesis

As a racemic α,α-dimethyl carboxylic acid, it is a valuable building block for the preparation of enantiomerically enriched intermediates via chiral resolution or asymmetric synthesis [1]. The compound can be resolved into its enantiomers for detailed SAR studies, providing insight into stereochemical requirements for target engagement in PPAR and other nuclear receptor programs [2].

Physicochemical Optimization in Drug Discovery

The compound's calculated physicochemical properties—pKa = 3.98, LogP = 3.59, LogD(pH 7.4) = 0.42—make it a useful reference standard for optimizing the drug-like properties of lead compounds [1]. Its moderate lipophilicity and ionization state can be leveraged to balance solubility and permeability, guiding the design of analogs with improved oral bioavailability [2].

Analytical Method Development and Quality Control

The consistent purity (95-98%) and well-defined safety profile (H315, H319, H335) of commercially available material [1] make it suitable for use as a reference standard in analytical method development, including HPLC, LC-MS, and NMR-based quantification of phenylpropanoic acid derivatives in complex matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.